molecular formula C18H20N2 B1677119 Mianserin CAS No. 24219-97-4

Mianserin

Cat. No. B1677119
CAS RN: 24219-97-4
M. Wt: 264.4 g/mol
InChI Key: UEQUQVLFIPOEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mianserin is a tetracyclic antidepressant with therapeutic activity similar to amitriptyline used to treat depression and anxiety . It belongs to a class of medication called tricyclic (or tetracyclic) antidepressants .


Synthesis Analysis

A simple enantioselective synthesis of (S)-(+)-mianserin has been presented .


Molecular Structure Analysis

The molecular structures of Mianserin were sketched in Sybyl-X 2.0 and their initial conformations were generated by molecular mechanics optimization using the Tripos force field and Gasteiger charges . Hydrophobic interactions between SLC1A5 and its inhibitors could be a critical factor in drug design .


Chemical Reactions Analysis

Mianserin, a chemical with serotonin and adrenoceptor antagonist activities, increases fish vulnerability to a potential predator threat, when prey fish must deal with this threat based on conspecific chemical alarm cues .


Physical And Chemical Properties Analysis

Mianserin has a molecular formula of C18H20N2 and a molecular weight of 264.3648 g/mol . It is a tetracyclic compound with antidepressant effects .

Scientific Research Applications

Lifespan Extension in C. elegans

Mianserin, a serotonin receptor antagonist, has been found to increase the lifespan of Caenorhabditis elegans nematodes. This effect, observed when given only during adulthood, is reduced or abolished by mutations affecting serotonin synthesis or reuptake and requires specific serotonin and octopamine receptors inhibited by the drug. This research suggests mianserin's potential role in mimicking dietary restriction-like physiological states and impacting lifespan through neurotransmission linked to food sensing (Petrascheck, Ye, & Buck, 2009).

Antidepressant and Antianxiety Properties

Mianserin's pharmacological properties include antidepressant and antianxiety activities, primarily indicated for depressive illness associated with anxiety and agitation. It demonstrates a favorable side effect profile, low toxicity, and is particularly advantageous in treating elderly patients or those with suicidal tendencies (Demling, 1993).

Effects on Neurotransmission and Receptors

Studies have highlighted mianserin's unique pharmacological profile, differentiating it from tricyclic antidepressants. It binds with equal potency to alpha 1- and alpha 2-adrenoceptors, inhibits noradrenaline-stimulated inositol phosphate accumulation, and does not affect beta 1-adrenoceptors. Chronic administration of mianserin has been shown to increase the maximal inositol phosphate response from alpha 1-adrenoceptor, indicating a unique influence on noradrenergic receptor systems (Nalepa & Vetulani, 1994).

Potential in Treating Neuropathic Pain

Mianserin exhibits beneficial effects on diabetic neuropathic pain, comparable to pregabalin. It effectively improves mechanical and thermal hyperalgesia associated with diabetic neuropathy and reduces mechanical and thermal allodynia. Its antihyperalgesic and antiallodynic effects are mediated through an increase in catecholamine levels and interactions with adrenoceptors and opioid receptors (Üçel, Can, Özkay, & Öztürk, 2015).

Use in Delirium Treatment in the Aged

Mianserin has shown efficacy in treating symptoms of delirium in aged patients. It is particularly useful for elderly patients prone to extrapyramidal side effects when given antipsychotic drugs, offering a viable alternative with minimal undesirable side-effects (Uchiyama, Tanaka, Isse, & Toru, 1996).

Depression Treatment in Cancer Patients

Mianserin has proven effective in improving depressive symptoms in cancer patients. A study on women with breast cancer showed significant improvements in depression scores and response rates with mianserin, highlighting its efficacy and safety in this specific patient group (van Heeringen & Zivkov, 1996).

Safety And Hazards

Mianserin may cause drowsiness or reduced alertness. If affected, do not drive or operate machinery . It is harmful if swallowed, in contact with skin, or if inhaled . It should be used with caution for people with epilepsy or who are at risk for seizures, as it can lower the threshold for seizures .

properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21535-47-7 (mono-hydrochloride)
Record name Mianserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023317
Record name Mianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32e-01 g/L
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
Record name Mianserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mianserin

CAS RN

24219-97-4
Record name Mianserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24219-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mianserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mianserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mianserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MIANSERIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mianserin
Reactant of Route 2
Mianserin
Reactant of Route 3
Mianserin
Reactant of Route 4
Mianserin
Reactant of Route 5
Mianserin
Reactant of Route 6
Mianserin

Citations

For This Compound
27,400
Citations
RJ Marshall - British Journal of Clinical Pharmacology, 1983 - ncbi.nlm.nih.gov
Since its introduction into clinical medicine, mianserin hydrochloride has been shown to be a potent and useful treatment for depressive illness and seems to offer real advantages over …
Number of citations: 60 www.ncbi.nlm.nih.gov
J Maj, H Sowińska, L Baran, L Gancarczyk… - …, 1978 - Springer
… The effect of mianserin (MS) on hyperthermia induced by quipazine (QP) in rabbits. MS (5 mg/… The effect of mianserin (MS) on hyperthermia induced by LSD in rabbits. MS (4 mg/kg sc) …
Number of citations: 111 link.springer.com
RM Pinder, AML Van Delft - Acta Psychiatrica Scandinavica, 1983 - Wiley Online Library
ABSTRACT ‐ S(+)‐mianserin is the more potent enantiomer of mianserin in … effects are similar for mianserin and its enantiomers. Racemic mianserin had the optimal therapeutic ratio of …
Number of citations: 40 onlinelibrary.wiley.com
I Goodlet, SE Mireylees… - British Journal of …, 1977 - Wiley Online Library
… 2 The ability of mianserin to block the noradrenergic neurone membrane … mianserin and desipramine were competitive inhibitors of noradrenaline uptake in vitro. The effect of mianserin …
Number of citations: 142 bpspubs.onlinelibrary.wiley.com
D Costa, I Mogos, T Toma - Acta psychiatrica scandinavica, 1985 - Wiley Online Library
… It is concluded that mianserin is superior to placebo in … mianserin and that mianserin treatment was safe when used in association with other anticancer drugs suggests that mianserin …
Number of citations: 265 onlinelibrary.wiley.com
SA Montgomery, T Bullock… - Nordisk Psykiatrisk …, 1991 - Taylor & Francis
… In the risk benefit calculation the advantage of mianserin in … mianserin (6 per million), lofepra-mine (0), and trazadone (11 per million) are supported by these calculations. Mianserin has …
Number of citations: 21 www.tandfonline.com
RM Pinder - Nordisk Psykiatrisk Tidsskrift, 1991 - Taylor & Francis
… Mianserin is an established atypical … mianserin is an antagonist at 5-HT 1c , 5-HT 2 and 5-HT 3 receptors and enhances 5-HT neurotransmission upon chronic administration. Mianserin …
Number of citations: 24 www.tandfonline.com
M Peet, H Behagel - British Journal of Clinical Pharmacology, 1978 - Wiley Online Library
… Animal screening showed that mianserin was centrally … of mianserin are similar to those of amitriptyline. Subsequent clinical and pharmacological studies have indicated that mianserin …
Number of citations: 60 bpspubs.onlinelibrary.wiley.com
H Palomäki, A Berg, E Meririnne, M Kaste… - Cerebrovascular …, 2003 - karger.com
We assessed the prevalence and associations of symptoms of insomnia in patients with acute ischemic stroke, and evaluated whether mianserin as a sedative antidepressant is …
Number of citations: 154 karger.com
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1978 - Springer
… Synopsis: Mianserin 1 is a tetracyclic compound advocated … clinical improvement, mianserin causes significantly fewer … Mianserin also has antianxiety activity, but its role in treating …
Number of citations: 225 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.